molecular formula C12H15NO3 B14041845 Ethyl 3-(hydroxymethyl)indoline-3-carboxylate

Ethyl 3-(hydroxymethyl)indoline-3-carboxylate

Cat. No.: B14041845
M. Wt: 221.25 g/mol
InChI Key: PHMSNQLCNAIVJE-UHFFFAOYSA-N
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Description

Ethyl 3-(hydroxymethyl)indoline-3-carboxylate is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are prevalent in various natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

The synthesis of Ethyl 3-(hydroxymethyl)indoline-3-carboxylate typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method includes the reaction of indole-3-carboxylic acid with ethyl chloroformate in the presence of a base, followed by reduction of the resulting ester to introduce the hydroxymethyl group . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(hydroxymethyl)indoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures to achieve the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Ethyl 3-(hydroxymethyl)indoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)indoline-3-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Ethyl 3-(hydroxymethyl)indoline-3-carboxylate can be compared with other indole derivatives such as:

What sets this compound apart is its unique combination of functional groups, which allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

ethyl 3-(hydroxymethyl)-1,2-dihydroindole-3-carboxylate

InChI

InChI=1S/C12H15NO3/c1-2-16-11(15)12(8-14)7-13-10-6-4-3-5-9(10)12/h3-6,13-14H,2,7-8H2,1H3

InChI Key

PHMSNQLCNAIVJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CNC2=CC=CC=C21)CO

Origin of Product

United States

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